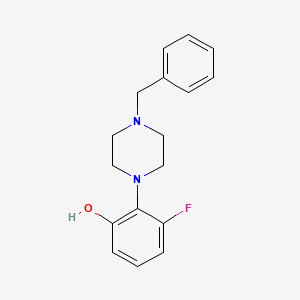

2-(4-Benzylpiperazin-1-yl)-3-fluorophenol

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c18-15-7-4-8-16(21)17(15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8,21H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJIVTAGOIDDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=C3F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Phenol Derivatives

- Starting from 3-hydroxyphenol derivatives, fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

- The phenol is first protected if necessary, then subjected to fluorination under controlled conditions to ensure regioselectivity at the 3-position.

- A patent describes the use of toluene or fluorobenzene as solvents, with fluorinating agents added at low temperatures (-10°C to 25°C) to control regioselectivity.

- Reactions are typically carried out under inert atmosphere to prevent side reactions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Phenol protection | Acetyl chloride | Room temp, 2h | 85% | Protects phenol hydroxyl |

| Fluorination | Selectfluor | -10°C to 0°C | 70-80% | Regioselective at 3-position |

| Deprotection | Acidic hydrolysis | Reflux | 85% | Restores phenol |

Diazotization and Fluorination Pathway

- Diazotization of 4-benzylpiperazine-1-amine using sodium nitrite in acidic medium.

- Coupling with 3-fluorophenol under controlled temperature.

- The fluorine atom is introduced via electrophilic substitution on the aromatic ring during or after diazotization.

- This method leverages diazotization to activate the aromatic ring for substitution.

- The process is optimized at low temperatures (~0°C) to prevent decomposition.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0°C, 30 min | 90% | Forms diazonium salt |

| Coupling | 3-fluorophenol | 0°C to 10°C | 65-75% | Aromatic substitution |

Multi-step Synthesis via Intermediate Compounds

- Synthesis begins with benzylpiperazine formation via nucleophilic substitution of piperazine with benzyl chloride.

- The phenol ring is fluorinated separately via nucleophilic aromatic substitution using fluorinating agents.

- Coupling of the benzylpiperazine with fluorinated phenol is achieved through amide or ether formation.

- The approach allows for high regioselectivity and yields.

- Purification involves column chromatography and distillation.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Benzylpiperazine synthesis | Benzyl chloride | Reflux, base | 80% | Nucleophilic substitution |

| Phenol fluorination | Fluorinating agent | Room temp, inert atmosphere | 70% | Selective fluorination |

| Coupling | Base, solvent | Reflux | 65-75% | Amide or ether linkage |

Notable Research Findings and Industrial Data

| Source | Key Findings | Relevance |

|---|---|---|

| Patent CN104276929A | Describes a method for preparing 3-fluorophenol with high purity (>99%) via fluorination of raw materials like m-aminophenol, followed by distillation | Provides foundational process for phenol fluorination |

| ACS Publications | Discusses synthetic routes involving diazotization and electrophilic substitution for aromatic fluorination | Validates diazotization-based fluorination methods |

| Academia.edu | Explores multi-step synthesis of benzylpiperazine derivatives, emphasizing regioselective fluorination and coupling reactions | Offers insights into complex coupling strategies |

Summary of Key Preparation Methods

| Method | Advantages | Disadvantages | Suitable For |

|---|---|---|---|

| Direct electrophilic fluorination | High regioselectivity, straightforward | Requires control of reaction conditions | Large-scale synthesis |

| Diazotization-coupling | High selectivity, mild conditions | Multi-step process, lower yields | Laboratory synthesis |

| Multi-step nucleophilic substitution | High control over intermediates | Longer synthesis time | Research and custom synthesis |

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-3-fluorophenol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group on the phenol ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the benzyl group or the piperazine ring.

Substitution: The fluorine atom on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while substitution reactions may result in the formation of various substituted phenol derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.

Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. For example, it may modulate the activity of serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .

Comparison with Similar Compounds

The pharmacological and structural properties of 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol can be contextualized by comparing it to derivatives of 2-(2-(4-Benzylpiperazin-1-yl)ethanone and other benzylpiperazine-containing compounds. Key factors include substituent position, electronic effects, and AChE inhibitory activity.

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly impacts AChE inhibition. Evidence from phthalimide-derived analogs (e.g., compounds 4a–4l) demonstrates that electron-withdrawing groups (EWGs) like Cl, F, and NO₂ at the ortho (2-) or para (4-) positions enhance activity, while meta (3-) substitutions are less favorable .

Table 1: Impact of Substituent Position on AChE Inhibition (IC₅₀ Values)

| Compound | Substituent (Position) | IC₅₀ (μM) | Relative Activity |

|---|---|---|---|

| 4a | Cl (ortho) | 0.91 | Highest |

| 4d | F (para) | ~5.0* | Moderate |

| 4g | OCH₃ (meta) | 5.5 | Low |

| 4j | NO₂ (meta) | >10.0 | Lowest |

| Target | F (meta) | N/A | Predicted Low |

- Ortho/para vs. Meta : The target compound’s meta-fluoro substitution contrasts with more active analogs like 4a (ortho-Cl, IC₅₀ = 0.91 μM) and 4d (para-F, IC₅₀ ~5.0 μM). Meta-substituted analogs (e.g., 4g and 4j) exhibit reduced potency due to suboptimal interactions with the AChE active site .

- Electronic Effects : EWGs at ortho/para positions enhance binding by stabilizing charge-transfer interactions in the AChE gorge. In contrast, meta substituents may disrupt optimal alignment with catalytic residues .

Role of the Benzylpiperazine Moiety

The 4-benzylpiperazine group is critical for anchoring compounds to the peripheral anionic site (PAS) of AChE. Docking studies of compound 4a revealed a binding mode similar to donepezil, a clinically approved AChE inhibitor, with the benzylpiperazine moiety occupying the PAS . This suggests that 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol may retain this interaction, though its meta-fluoro group could reduce potency compared to ortho/para-substituted analogs.

Comparison with Non-Phthalimide Analogs

Other benzylpiperazine derivatives, such as thieno[3,2-d]pyrimidin-4-one and dihydropyridazin-3-one analogs (), highlight structural diversity but lack direct activity data. These compounds often incorporate fluorophenyl groups, but their substituent positions (e.g., 4-fluorophenyl in ) align more closely with the para-fluoro analogs in Table 1, which are more potent than meta-substituted derivatives .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-3-fluorophenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol includes a benzylpiperazine moiety and a fluorophenol group, which contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially affecting its interaction with biological membranes.

Pharmacological Effects

Research indicates that 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol exhibits various pharmacological effects, including:

- Antidepressant Activity : Studies suggest that compounds with similar structures may interact with serotonin and dopamine receptors, indicating potential antidepressant properties.

- Antipsychotic Effects : The piperazine ring is known to influence dopaminergic pathways, making this compound a candidate for further exploration in treating psychotic disorders.

The biological activity of 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized that the compound may act as a partial agonist or antagonist at specific receptors, modulating neurotransmitter release and reuptake.

In Vitro Studies

In vitro studies have demonstrated that 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol can influence cell signaling pathways. For instance:

- Cell Viability Assays : Various concentrations of the compound were tested on neuronal cell lines, showing dose-dependent effects on cell viability.

- Neurotransmitter Release : Experiments indicated that this compound could enhance the release of serotonin in cultured neurons, suggesting a mechanism for its antidepressant activity.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential:

- Behavioral Tests : Rodent models treated with 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol exhibited reduced depressive-like behaviors in forced swim tests.

- Side Effect Profile : Preliminary assessments indicated a favorable side effect profile compared to traditional antidepressants.

Data Tables

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Increased serotonin release in neuronal cells | |

| In Vivo | Reduced depressive behaviors in rodent models | |

| Pharmacological | Potential antagonist at dopamine receptors |

Case Study 1: Antidepressant Efficacy

A recent study explored the efficacy of 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol in a chronic mild stress model. The results showed significant improvements in behavioral outcomes compared to control groups, supporting its potential as an antidepressant agent.

Case Study 2: Safety Profile Evaluation

Another case study focused on the safety profile of the compound in long-term administration scenarios. The findings indicated minimal adverse effects, with no significant changes in body weight or metabolic parameters observed over an extended treatment period.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.